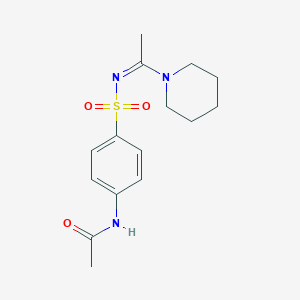
N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide, also known as PEAQX, is a selective and potent antagonist of the AMPA subtype of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and AMPA receptors are important in mediating fast synaptic transmission. PEAQX has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用機序
N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide acts as a selective antagonist of the AMPA subtype of glutamate receptors. By blocking the activity of these receptors, N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide reduces the excitability of neurons and can prevent or reduce the severity of seizures. N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide has also been shown to have neuroprotective effects by reducing the damage caused by excitotoxicity, a process in which excessive glutamate release leads to neuronal damage and death.
Biochemical and Physiological Effects:
N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide has been shown to reduce the severity of seizures in animal models of epilepsy. It has also been shown to have neuroprotective effects, reducing the damage caused by excitotoxicity and reducing the size of infarcts in animal models of stroke. N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide has also been studied for its potential to enhance learning and memory in healthy individuals.
実験室実験の利点と制限
N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide is a selective and potent antagonist of the AMPA subtype of glutamate receptors, making it a valuable tool for studying the role of these receptors in various neurological disorders. However, N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide has limited solubility in water, which can make it difficult to administer in vivo. Additionally, N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide has a relatively short half-life, which can limit its effectiveness in some experimental settings.
将来の方向性
There are several potential future directions for research on N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide. One area of interest is the potential use of N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide as a therapeutic agent for various neurological disorders, including epilepsy, stroke, and traumatic brain injury. Another area of interest is the potential use of N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide as a tool for studying the role of AMPA receptors in learning and memory. Additionally, further research is needed to optimize the administration and dosing of N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide in various experimental settings.
合成法
N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide can be synthesized by reacting N-(4-aminophenyl)acetamide with 1-(1-piperidinyl)ethanone and then treating the resulting product with sulfuryl chloride. The reaction yields N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide as a white solid with a purity of over 98%.
科学的研究の応用
N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and traumatic brain injury. It has been shown to have neuroprotective effects and to reduce the severity of seizures in animal models. N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide has also been studied for its potential to enhance learning and memory in healthy individuals.
特性
CAS番号 |
126826-70-8 |
|---|---|
製品名 |
N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide |
分子式 |
C15H21N3O3S |
分子量 |
323.4 g/mol |
IUPAC名 |
N-[4-[(Z)-1-piperidin-1-ylethylideneamino]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C15H21N3O3S/c1-12(18-10-4-3-5-11-18)17-22(20,21)15-8-6-14(7-9-15)16-13(2)19/h6-9H,3-5,10-11H2,1-2H3,(H,16,19)/b17-12- |
InChIキー |
FZECQDQRJAHDDA-UHFFFAOYSA-N |
異性体SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C(/C)\N2CCCCC2 |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C(C)N2CCCCC2 |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C(C)N2CCCCC2 |
同義語 |
N-[4-[1-(1-piperidyl)ethylideneamino]sulfonylphenyl]acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





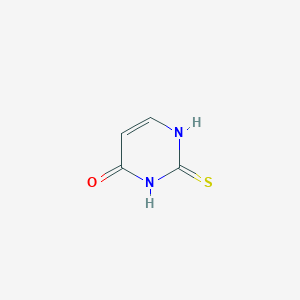
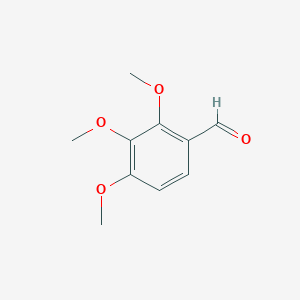
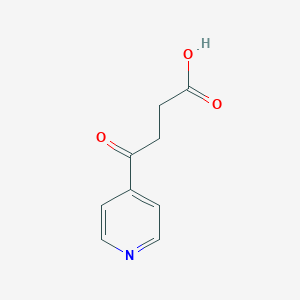
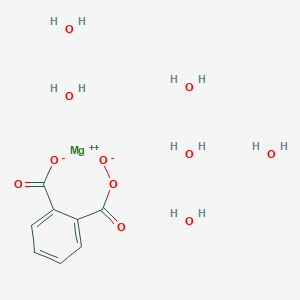
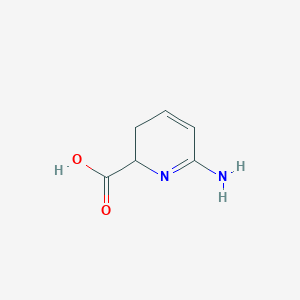



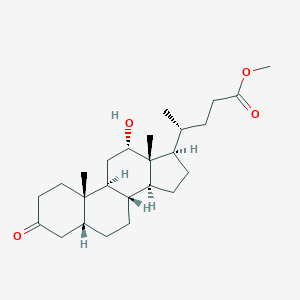
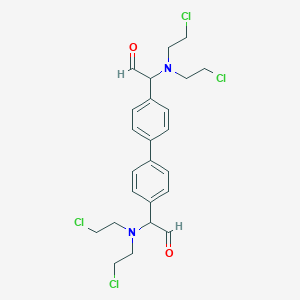
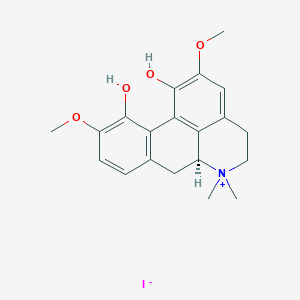
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B140383.png)